molecular formula C26H21N3O4 B1263470 Ethyl 3-oxo-3-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]propanoate

Ethyl 3-oxo-3-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]propanoate

Cat. No. B1263470
M. Wt: 439.5 g/mol
InChI Key: FWBDHQIVHNXWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-1315 is an organooxygen compound and an organic heterotricyclic compound.

Scientific Research Applications

Novel Heterocycles Synthesis

Ethyl 3-oxo-3-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.0²,⁷.0¹²,¹⁷]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]propanoate is involved in the synthesis of novel rigid seven-membered heterocycles. These compounds, including oxygen-bridged 1,5-benzothiazepine and 1,5-benzodiazepine derivatives, are synthesized through cyclocondensation processes (Svetlik, Hanuš, & Bella, 1989).

Polymorphism in Pharmaceuticals

A study on polymorphism in pharmaceutical compounds used ethyl 3-oxo-3-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.0²,⁷.0¹²,¹⁷]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]propanoate hydrochloride. This research characterized two polymorphic forms using spectroscopic and diffractometric techniques, highlighting the challenges in analytical and physical characterization of such compounds (Vogt et al., 2013).

Synthesis of Bicyclic Lactams

The compound is also utilized in the synthesis of various bicyclic lactams. Ethyl 4-oxoalkanoates, closely related to this compound, react with amines to form bicyclic lactams, which are then employed in the creation of substituted 1,6-dioxa-3,8-diazacyclodecanes. These syntheses are important in organic chemistry for developing new molecular structures (Wedler et al., 1992).

Antimicrobial Activity

The compound has been used in the synthesis of derivatives with antimicrobial activity. For instance, ethyl 3-oxo-3-{2-[(5-substituted-3-phenyl-1H-indol-2-yl)carbonyl]hydrazinyl}propanoates, a variant of the compound, were synthesized and screened for antibacterial and antifungal activities, demonstrating its potential in the development of new antimicrobial agents (Mathada & Mathada, 2009).

Stereoselective Bioreduction in Pharmaceuticals

The compound has been explored for stereoselective bioreduction, particularly in the synthesis of chiral intermediates for pharmaceutical applications. For example, ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate, a key intermediate for the antidepressant drug duloxetine, can be produced through the bioreduction of a similar compound, demonstrating the importance of such reactions in drug synthesis (Ren et al., 2019).

properties

Molecular Formula

C26H21N3O4

Molecular Weight

439.5 g/mol

IUPAC Name

ethyl 3-oxo-3-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]propanoate

InChI

InChI=1S/C26H21N3O4/c1-2-32-21(31)14-20(30)29-25-24-22(17-9-4-3-5-10-17)23-18-11-7-6-8-16(18)12-13-19(23)33-26(24)28-15-27-25/h3-13,15,22H,2,14H2,1H3,(H,27,28,29,30)

InChI Key

FWBDHQIVHNXWEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)NC1=C2C(C3=C(C=CC4=CC=CC=C43)OC2=NC=N1)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-oxo-3-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-oxo-3-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]propanoate
Reactant of Route 3
Ethyl 3-oxo-3-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]propanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-oxo-3-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]propanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-oxo-3-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]propanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-oxo-3-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]propanoate

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